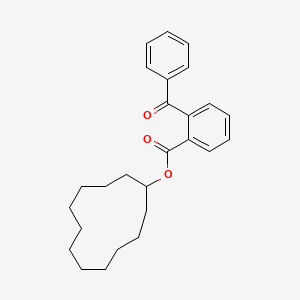

Cyclododecyl 2-benzoylbenzoate

Description

Cyclododecyl 2-benzoylbenzoate is an organic compound that belongs to the class of esters It is derived from the reaction between cyclododecanol and 2-benzoylbenzoic acid

Properties

Molecular Formula |

C26H32O3 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

cyclododecyl 2-benzoylbenzoate |

InChI |

InChI=1S/C26H32O3/c27-25(21-15-9-8-10-16-21)23-19-13-14-20-24(23)26(28)29-22-17-11-6-4-2-1-3-5-7-12-18-22/h8-10,13-16,19-20,22H,1-7,11-12,17-18H2 |

InChI Key |

NKHGPYNATKIQDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl 2-benzoylbenzoate typically involves the esterification reaction between cyclododecanol and 2-benzoylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 2-benzoylbenzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Cyclododecyl 2-benzoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecyl 2-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with biological targets such as enzymes and receptors. The molecular pathways involved may include hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Cyclododecyl 2-benzoylbenzoate can be compared with other similar compounds such as:

Cyclododecyl 2,4-dihydroxybenzoate: Similar in structure but contains additional hydroxyl groups, which can affect its reactivity and applications.

2-Benzoylbenzoic acid esters: These compounds share the benzoylbenzoate moiety but differ in the alkyl or aryl groups attached to the ester, influencing their chemical properties and uses.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications .

Q & A

Basic: What are the recommended synthetic pathways for Cyclododecyl 2-benzoylbenzoate, and how can purity be optimized?

This compound can be synthesized via esterification of 2-benzoylbenzoic acid with cyclododecanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio (acid:alcohol) to drive the equilibrium toward ester formation.

- Solvent selection : Use toluene or dichloromethane for azeotropic removal of water.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms ester linkage (e.g., carbonyl resonance at ~168 ppm for the ester group).

- FT-IR : Look for C=O stretching at ~1720 cm⁻¹ (ester) and 1660 cm⁻¹ (benzoyl ketone).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+Na]⁺ for C₂₆H₃₀O₃: ~413.2 Da).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

For crystallographic analysis:

- Data collection : Use a single-crystal diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, addressing thermal motion and disorder in the cyclododecyl ring .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Contradictions in bond lengths (>0.02 Å deviation) may indicate twinning or incorrect space group assignment .

Advanced: How to analyze thermal stability and decomposition pathways of this compound?

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen. A sharp mass loss at ~250°C suggests ester cleavage.

- DSC : Identify phase transitions (e.g., melting point, glass transitions).

- GC-MS post-decomposition : Detect benzoic acid and cyclododecanol fragments, confirming hydrolytic degradation.

Advanced: What computational methods predict the reactivity of this compound in photochemical applications?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model excited-state behavior.

- TD-DFT : Predict UV-Vis absorption maxima; compare with experimental λₘₐₓ (e.g., 290–310 nm for benzoyl groups).

- Molecular docking : Assess interactions with polymer matrices if used in photoactive materials .

Advanced: How to address contradictions in solubility data across studies?

- Method standardization : Use the shake-flask method in triplicate at 25°C.

- Solvent polarity : Test logP values (e.g., 4.5–5.0 predicted for this compound) to rationalize discrepancies in polar vs. nonpolar solvents.

- Hansen parameters : Compare solubility in solvents with similar δD, δP, δH values .

Advanced: What strategies mitigate polymorphism in this compound during crystallization?

- Seeding : Introduce pre-characterized crystals to control nucleation.

- Solvent screening : Use solvents with low polarity (e.g., hexane) to favor kinetic over thermodynamic forms.

- In-situ Raman : Monitor polymorph transitions during cooling cycles.

Advanced: How to design kinetic studies for ester hydrolysis under varying pH conditions?

- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.

- HPLC quantification : Track parent compound depletion hourly.

- Arrhenius analysis : Calculate activation energy (Eₐ) from rate constants at 25°C, 40°C, and 60°C .

Advanced: What regulatory considerations apply to this compound in polymer research?

- REACH compliance : Ensure the compound is registered if used above 1 ton/year in the EU.

- Toxicity screening : Follow OECD 423 guidelines for acute oral toxicity if incorporated into consumer-facing materials .

Advanced: How to validate the absence of genotoxic impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.